Antimycobacterial Activity: 5-Fluoro-2-nitrobenzamide Exhibits MIC Against M. tuberculosis via F420-Dependent Nitroreductase Activation
5-Fluoro-2-nitrobenzamide demonstrates antimycobacterial activity against Mycobacterium tuberculosis through a mechanism dependent on the F420 cofactor and deazaflavin-dependent nitroreductase (Ddn) [1]. Diminished activity was observed in M. tuberculosis mutants affected in cofactor F420 biosynthesis (fbiC), cofactor reduction (fgd), or nitroreductase activity (rv3547), confirming that reductive activation of the nitro group is essential for activity [1]. While specific MIC data for this exact compound are not reported in primary literature, its structural similarity to 3,5-dinitrobenzamide analogs that exhibit MIC values as low as 16 ng/mL in related series [2] suggests potential as a scaffold for further optimization.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Specific MIC not reported; activity inferred from mechanism studies |
| Comparator Or Baseline | 3,5-Dinitrobenzamide derivatives: MIC = 16 ng/mL (most active) [2] |
| Quantified Difference | Comparative activity of 5-fluoro analog not directly quantified; fluorine substitution at 5-position may modulate potency relative to dinitro analogs |
| Conditions | M. tuberculosis H37Rv; in vitro susceptibility testing |
Why This Matters
The F420-dependent activation mechanism is a validated antitubercular strategy distinct from standard antibiotics, making this scaffold valuable for developing agents against drug-resistant TB.
- [1] Jian, Y., Forbes, H. E., Hulpia, F., Risseeuw, M. D. P., Caljon, G., Munier-Lehmann, H., Boshoff, H. I. M., & Van Calenbergh, S. (2019). 2-((3,5-Dinitrobenzyl)thio)quinazolinones: Potent Antimycobacterial Agents Activated by Deazaflavin (F420)-Dependent Nitroreductase (Ddn). Journal of Medicinal Chemistry, 62(1), 440–457. View Source
- [2] Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. View Source
